molecular formula C22H16N2O2S B2902029 4-acetyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 312605-29-1

4-acetyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2902029
CAS No.: 312605-29-1
M. Wt: 372.44
InChI Key: SENFGDXUYWQJKH-UHFFFAOYSA-N
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Description

4-acetyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Coupling with Naphthalene Derivative: The acetylated thiazole is coupled with a naphthalene derivative through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and cost.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

4-acetyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-N-(4-(phenyl)thiazol-2-yl)benzamide
  • 4-acetyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
  • 4-acetyl-N-(4-(quinolin-2-yl)thiazol-2-yl)benzamide

Uniqueness

4-acetyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is unique due to the presence of the naphthalene moiety, which enhances its aromaticity and potential for π-π interactions. This structural feature can improve its binding affinity to molecular targets, making it more effective in its applications compared to similar compounds.

Properties

IUPAC Name

4-acetyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-14(25)15-6-9-17(10-7-15)21(26)24-22-23-20(13-27-22)19-11-8-16-4-2-3-5-18(16)12-19/h2-13H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENFGDXUYWQJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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